Cas no 110167-20-9 ((4-Benzylmorpholin-3-yl)methanol)
(4-Benzylmorpholin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-Benzylmorpholin-3-yl)methanol
- N-Benzyl-3-(hydroxymethyl)morpholine
- 4-Benzyl-3-MorpholineMethanol
- (4-Benzyl-morpholin-3-yl)methanol
- 4-BENZYL-3-HYDROXYMETHYLMORPHOLINE
- (4-Benzylmorpholin-3-yl)
- (4-Benzyl-morpholin-3-yl)-methanol
- 3-Morpholinemethanol, 4-(phenylmethyl)-
- AK112420
- CPLXVETYMUMERG-UHFFFAOYSA-N
- (4-Benzylmorpholin-3-yl);methanol
- 1938AA
- TRA0038856
- RP26331
- 3-Morpholinemethanol,4-(phenylmethyl)-
- SY005330
- AB0074866
- AMY20586
- EN300-72878
- AS-36390
- J-502108
- SY065772
- J-502325
- DTXSID70407885
- MFCD04038651
- AKOS015856482
- SB30112
- FT-0771076
- MFCD06799481
- SCHEMBL945183
- SY065777
- SB30647
- J-501361
- A848387
- SB30113
- (R)-4-Benzylmorpholine-3-methanol
- CS-0067890
- 110167-20-9
- MFCD06799482
- FT-0725157
- DB-016838
- (S)-4-Benzyl-3-(hydroxymethyl) morpholine
- DB-059980
- (S)-(4-Benzyl-morpholin-3-yl)-methanol
- DB-016737
- (R)-(4-Benzyl-morpholin-3-yl)-methanol
-
- MDL: MFCD04038651
- Inchi: 1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
- InChI Key: CPLXVETYMUMERG-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2)C(CO)C1
Computed Properties
- Exact Mass: 207.12600
- Monoisotopic Mass: 207.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7
- XLogP3: 0.8
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 322.7±22.0 °C at 760 mmHg
- Flash Point: 149.0±22.3 °C
- Solubility: Dissolution (41 g/l) (25 º C),
- PSA: 32.70000
- LogP: 0.81760
- Vapor Pressure: No data available
(4-Benzylmorpholin-3-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
(4-Benzylmorpholin-3-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Benzylmorpholin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 53728-0.25/G |
4-BENZYL-3-HYDROXYMETHYLMORPHOLINE |
110167-20-9 | 97% | 0.25/G |
$46 | 2022-06-02 | |
| AstaTech | 53728-1/G |
4-BENZYL-3-HYDROXYMETHYLMORPHOLINE |
110167-20-9 | 97% | 1/G |
$68 | 2022-06-02 | |
| AstaTech | 53728-5/G |
4-BENZYL-3-HYDROXYMETHYLMORPHOLINE |
110167-20-9 | 97% | 5/G |
$365 | 2022-06-02 | |
| Alichem | A449036308-5g |
(4-Benzylmorpholin-3-yl)methanol |
110167-20-9 | 97% | 5g |
$228.80 | 2023-09-04 | |
| Alichem | A449036308-10g |
(4-Benzylmorpholin-3-yl)methanol |
110167-20-9 | 97% | 10g |
$365.31 | 2023-09-04 | |
| Alichem | A449036308-25g |
(4-Benzylmorpholin-3-yl)methanol |
110167-20-9 | 97% | 25g |
$755.82 | 2023-09-04 | |
| Fluorochem | 048299-250mg |
4-Benzyl-3-hydroxymethylmorpholine |
110167-20-9 | 95% | 250mg |
£29.00 | 2022-03-01 | |
| Chemenu | CM163623-10g |
(4-Benzylmorpholin-3-yl)methanol |
110167-20-9 | 95+% | 10g |
$427 | 2021-08-05 | |
| Chemenu | CM163623-25g |
(4-Benzylmorpholin-3-yl)methanol |
110167-20-9 | 95+% | 25g |
$861 | 2021-08-05 | |
| TRC | B286783-50mg |
(4-Benzylmorpholin-3-yl)methanol |
110167-20-9 | 50mg |
$ 50.00 | 2022-06-07 |
(4-Benzylmorpholin-3-yl)methanol Suppliers
(4-Benzylmorpholin-3-yl)methanol Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (4-Benzylmorpholin-3-yl)methanol
Research Update on (4-Benzylmorpholin-3-yl)methanol (CAS: 110167-20-9) in Chemical Biology and Pharmaceutical Applications
The compound (4-Benzylmorpholin-3-yl)methanol (CAS: 110167-20-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The findings discussed herein are based on peer-reviewed publications and recent patent filings, ensuring the reliability and relevance of the information presented.
Recent studies have highlighted the role of (4-Benzylmorpholin-3-yl)methanol as a key intermediate in the synthesis of novel pharmacologically active molecules. Its unique structural features, including the morpholine ring and benzyl substitution, make it a valuable scaffold for designing compounds with enhanced bioavailability and target specificity. Researchers have successfully utilized this compound in the development of inhibitors targeting various enzymes, such as kinases and proteases, which are implicated in a range of diseases, including cancer and inflammatory disorders.
One of the most notable advancements involves the optimization of synthetic routes for (4-Benzylmorpholin-3-yl)methanol to improve yield and purity. A recent publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly reduces the number of steps required for its synthesis, thereby enhancing its accessibility for large-scale production. This methodological improvement is expected to facilitate further exploration of its derivatives and their potential therapeutic benefits.
In addition to its synthetic utility, (4-Benzylmorpholin-3-yl)methanol has demonstrated promising biological activity in preclinical studies. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent anti-inflammatory effects by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing new anti-inflammatory agents with improved efficacy and safety profiles.
Furthermore, the compound's application in targeted drug delivery systems has been explored. Researchers have functionalized (4-Benzylmorpholin-3-yl)methanol to create prodrugs that enhance the solubility and stability of poorly water-soluble therapeutics. This approach has shown promise in improving the pharmacokinetic properties of anticancer drugs, as evidenced by recent in vivo studies. The ability to tailor the compound's properties for specific drug delivery needs underscores its versatility in pharmaceutical development.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research is focused on addressing these gaps, with particular emphasis on structure-activity relationship (SAR) studies to identify the most pharmacologically active derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (4-Benzylmorpholin-3-yl)methanol (CAS: 110167-20-9) represents a promising scaffold in chemical biology and drug discovery. Its synthetic accessibility, biological activity, and potential for therapeutic innovation make it a compound of significant interest. Continued research and development efforts are likely to uncover new applications and further solidify its role in advancing pharmaceutical science.
110167-20-9 ((4-Benzylmorpholin-3-yl)methanol) Related Products
- 1052529-83-5((2-Methoxy-1-methylethyl)(3-methylbenzyl)amine Hydrobromide)
- 356092-84-7(1-Methoxy-N-(3-methylbenzyl)propan-2-amine)
- 355814-07-2((1-methoxypropan-2-yl)(4-methylphenyl)methylamine)
- 101376-26-5((r)-(4-Benzylmorpholin-3-yl)methanol)
- 919524-45-1(Benzenemethanamine, N-[2-[2-(2-methoxyethoxy)ethoxy]-1-[[2-(2-methoxyethoxy)ethoxy]methyl]ethyl]-N-(phenylmethyl)-)
- 1235751-35-5(4-((3,5-Dimethylmorpholino)methyl)aniline)
- 1235758-90-3(4-(((3R,5S)-3,5-Dimethylmorpholino)methyl)aniline)
- 101376-25-4((3S)-4-(Phenylmethyl)-3-morpholinemethanol)
- 74571-98-5((3R)-4-benzyl-3-methylmorpholine)
- 120800-91-1((3S)-4-benzyl-3-methylmorpholine)